N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound that features a chlorophenyl group, a tetrazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the coupling of the tetrazole ring with a chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Sulfanylacetamide Moiety: This involves the reaction of the intermediate with a suitable thiol and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme functions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide: can be compared with other tetrazole-containing compounds such as:
Uniqueness
The unique combination of the chlorophenyl group, tetrazole ring, and sulfanylacetamide moiety in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5OS/c1-2-6-18-12(15-16-17-18)20-8-11(19)14-10-5-3-4-9(13)7-10/h2-5,7H,1,6,8H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYHHKLHLKNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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